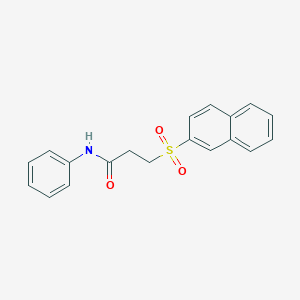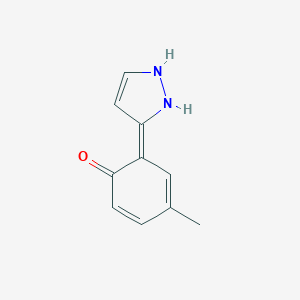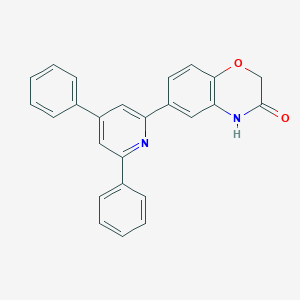
5-Acetamido-6-nitroindan
Übersicht
Beschreibung
5-Acetamido-6-nitroindan is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
Further research is needed to fully understand the mechanism of action of 5-Acetamido-6-nitroindan.
3. Toxicity Studies: Further research is needed to determine the potential toxicity of 5-Acetamido-6-nitroindan and its safety for use in humans.
4. Clinical Trials: Further research is needed to conduct clinical trials of 5-Acetamido-6-nitroindan to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, 5-Acetamido-6-nitroindan is a chemical compound that has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanism of action, potential toxicity, and safety for use in humans. The future directions for research of 5-Acetamido-6-nitroindan include the development of novel drugs, mechanism of action studies, toxicity studies, and clinical trials.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-Acetamido-6-nitroindan in lab experiments include its potent anticancer activity, anti-inflammatory activity, and potential applications in the treatment of neurodegenerative diseases. However, the limitations of using 5-Acetamido-6-nitroindan in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the research of 5-Acetamido-6-nitroindan. Some of the potential areas of research include:
1. Development of Novel Drugs: 5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. Further research is needed to develop novel drugs based on this compound.
2.
Wissenschaftliche Forschungsanwendungen
5-Acetamido-6-nitroindan has shown promising results in various scientific research applications. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Some of the research areas where 5-Acetamido-6-nitroindan has been investigated include:
1. Cancer Research: 5-Acetamido-6-nitroindan has been shown to have potent anticancer activity against various cancer cell lines. It works by inhibiting the growth and proliferation of cancer cells.
2. Neurodegenerative Diseases: 5-Acetamido-6-nitroindan has been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It works by inhibiting the formation of amyloid-beta plaques and reducing oxidative stress in the brain.
3. Anti-Inflammatory Activity: 5-Acetamido-6-nitroindan has been shown to have potent anti-inflammatory activity. It works by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in the body.
Eigenschaften
Produktname |
5-Acetamido-6-nitroindan |
|---|---|
Molekularformel |
C11H12N2O3 |
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
N-(6-nitro-2,3-dihydro-1H-inden-5-yl)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)12-10-5-8-3-2-4-9(8)6-11(10)13(15)16/h5-6H,2-4H2,1H3,(H,12,14) |
InChI-Schlüssel |
HXPPAQKBNKPAMW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1,3-benzothiazol-2-yl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270287.png)

![N-(4-bromophenyl)-3-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B270290.png)


![1-(2,5-Dimethylphenyl)-2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B270294.png)
![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)



![6-[4-(2-furyl)-6-(4-methylphenyl)-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270311.png)
![6-[6-(4-methylphenyl)-4-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270312.png)
